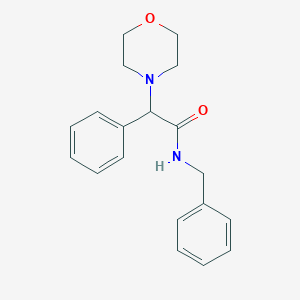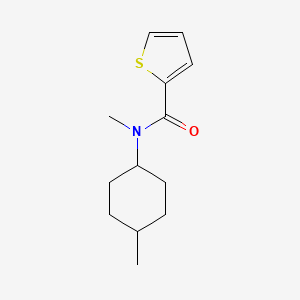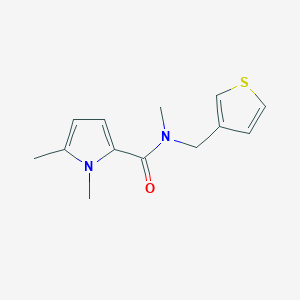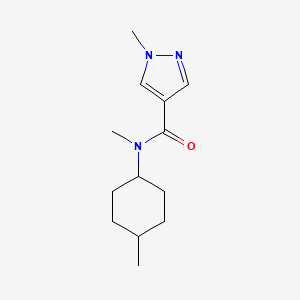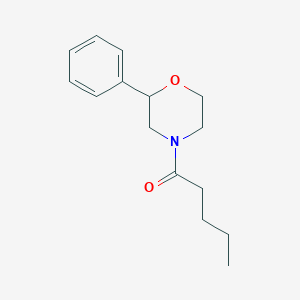
1-(2-Phenylmorpholin-4-yl)pentan-1-one
Vue d'ensemble
Description
1-(2-Phenylmorpholin-4-yl)pentan-1-one is a synthetic compound that belongs to the class of cathinones. Cathinones are known for their stimulant properties and are often studied for their potential applications in various fields, including medicine and chemistry. This compound is characterized by the presence of a morpholine ring attached to a phenyl group and a pentanone chain.
Méthodes De Préparation
The synthesis of 1-(2-Phenylmorpholin-4-yl)pentan-1-one typically involves several steps, starting with the preparation of the morpholine ring and its subsequent attachment to the phenyl group. One common method involves the reaction of phenylacetonitrile with morpholine in the presence of a base to form the intermediate compound, which is then further reacted with a pentanone derivative under controlled conditions to yield the final product .
Industrial production methods may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and purity. For example, the use of Grignard reagents and specific catalysts can facilitate the formation of the desired product with higher efficiency .
Analyse Des Réactions Chimiques
1-(2-Phenylmorpholin-4-yl)pentan-1-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols.
Substitution: The phenyl group can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents, and controlled temperatures to ensure the desired transformations. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2-Phenylmorpholin-4-yl)pentan-1-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a component in certain industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Phenylmorpholin-4-yl)pentan-1-one involves its interaction with neurotransmitter systems in the brain. It is believed to act as a reuptake inhibitor for dopamine and norepinephrine, leading to increased levels of these neurotransmitters in the synaptic cleft. This results in enhanced stimulation of the central nervous system, which is characteristic of cathinone compounds .
Comparaison Avec Des Composés Similaires
1-(2-Phenylmorpholin-4-yl)pentan-1-one can be compared with other similar compounds, such as:
α-Pyrrolidinoisohexanophenone (α-PiHP): Both compounds are cathinones with stimulant properties, but α-PiHP has a different structural arrangement, leading to variations in potency and effects.
The uniqueness of this compound lies in its specific structural features, which contribute to its distinct chemical and biological properties.
Propriétés
IUPAC Name |
1-(2-phenylmorpholin-4-yl)pentan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21NO2/c1-2-3-9-15(17)16-10-11-18-14(12-16)13-7-5-4-6-8-13/h4-8,14H,2-3,9-12H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JHLCESZOWJGWSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(=O)N1CCOC(C1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
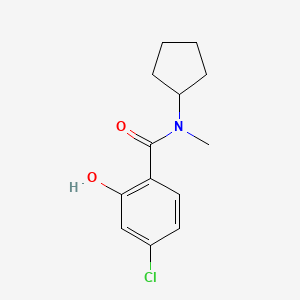
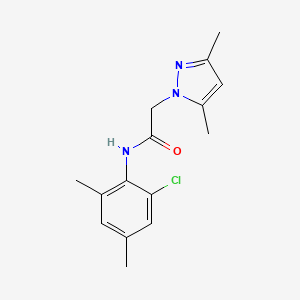
![N,1,5-trimethyl-N-[(2-methylphenyl)methyl]pyrrole-2-carboxamide](/img/structure/B7504393.png)
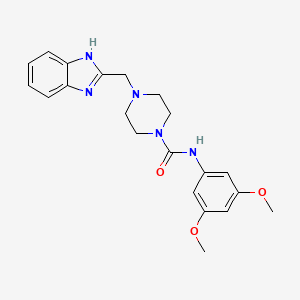
![N,1-dimethyl-N-[(2-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504403.png)
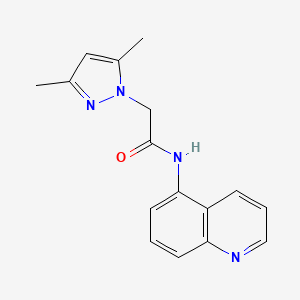
![3-Ethyl-2-[(8-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]quinazolin-4-one](/img/structure/B7504420.png)
![N,1-dimethyl-N-[(4-methylphenyl)methyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7504427.png)


